[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(2-pyrimidinyl)piperazino]methanone: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(2-pyrimidinyl)piperazino]methanone typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with 4-(2-Pyrimidinyl)piperazine: The chlorinated indole is then coupled with 4-(2-pyrimidinyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
[5-Chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(2-pyrimidinyl)piperazino]methanone: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
[5-Chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(2-pyrimidinyl)piperazino]methanone: can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C24H21Cl2N5O |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H21Cl2N5O/c1-29-20-8-7-18(26)15-19(20)21(16-3-5-17(25)6-4-16)22(29)23(32)30-11-13-31(14-12-30)24-27-9-2-10-28-24/h2-10,15H,11-14H2,1H3 |
InChI Key |
PSLDTFZYNDZADM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.